molecular formula C17H29N3O4 B13216810 tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13216810
M. Wt: 339.4 g/mol
InChI Key: BDBOSKFBSOERKZ-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate features a piperidine core substituted with a hydroxyl group and a 1,2,4-oxadiazole ring bearing a tert-butyl group.

Properties

Molecular Formula

C17H29N3O4

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H29N3O4/c1-15(2,3)13-18-12(24-19-13)10-17(22)8-7-9-20(11-17)14(21)23-16(4,5)6/h22H,7-11H2,1-6H3

InChI Key

BDBOSKFBSOERKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CC2(CCCN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating them. The piperidine ring can also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications to the oxadiazole substituent, piperidine/hydroxyl groups, or additional functional moieties. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Oxadiazole Substituent Piperidine Modifications Molecular Formula Molecular Weight Key Features
Target Compound : tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate 3-tert-butyl 3-hydroxyl group C₁₆H₂₇N₃O₄* ~341.4 (estimated) Bulky tert-butyl enhances lipophilicity; hydroxyl increases polarity and hydrogen-bonding potential .
Cyclopropyl Analog : tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (CAS 1705438-53-4) 3-cyclopropyl No hydroxyl C₁₆H₂₅N₃O₃ 307.39 Smaller substituent reduces steric hindrance; lower molecular weight improves metabolic stability .
Dimethylamino Analog : tert-Butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (CAS 1695493-35-6) 3-dimethylamino No hydroxyl C₁₄H₂₈N₄O₃ 272.39 Polar dimethylamino group enhances solubility; reduced steric bulk may favor receptor binding .
Thiophene Analog : tert-Butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate (CAS 1704488-75-4) 3-thiophen-3-yl Additional carbamate and ketone groups C₂₀H₂₈N₄O₄S 420.5 Thiophene introduces aromatic interactions; extended structure may influence pharmacokinetics .

*Estimated based on structural similarity to cyclopropyl analog (C₁₆H₂₅N₃O₃) with added hydroxyl group (+1 O, +2 H).

Substituent Effects on Properties

  • Hydrogen-Binding Capacity: The 3-hydroxyl group in the target compound enables hydrogen bonding, which is absent in the cyclopropyl and dimethylamino analogs. This feature could enhance interactions with biological targets or influence crystalline packing patterns .

Biological Activity

Chemical Identification

  • CAS Number : 2059944-03-3
  • Molecular Formula : C13H22N2O4
  • Molecular Weight : 258.33 g/mol

This compound, a derivative of piperidine and oxadiazole, has garnered interest due to its potential biological activities. Its unique structure allows for interactions that may be beneficial in various therapeutic applications.

The biological activity of tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that oxadiazole derivatives can exhibit significant antioxidant properties and may influence cellular signaling pathways related to inflammation and oxidative stress.

Antioxidant Properties

Studies suggest that compounds containing oxadiazole moieties demonstrate considerable antioxidant activity. This is crucial in protecting cells from oxidative damage, which is implicated in numerous diseases, including neurodegenerative disorders and cancer. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. For example, similar oxadiazole derivatives have shown promise in reducing oxidative stress markers in neuronal cells exposed to amyloid-beta peptides, which are associated with Alzheimer’s disease. The modulation of inflammatory cytokines such as TNF-α has also been observed, suggesting a role in neuroinflammation mitigation.

Pharmacological Studies

Several pharmacological studies have been conducted to assess the effects of related compounds on different biological systems. For instance:

  • In vitro studies demonstrated that derivatives like M4 (related to the compound ) exhibited protective effects against Aβ-induced cytotoxicity in astrocytes, suggesting potential applications in neurodegenerative conditions .
  • Animal models have shown that similar compounds can significantly decrease markers of oxidative stress and inflammation when administered under specific conditions .

Comparative Biological Activities of Related Compounds

Compound NameCAS NumberAntioxidant ActivityNeuroprotective EffectsReferences
M4N/AModerateSignificant
This compound2059944-03-3HighPotentialN/A

Summary of Findings from Research Studies

Study FocusKey FindingsReference
Oxidative Stress in NeuronsReduction in MDA levels; decreased TNF-α production
Cytotoxicity from Aβ PeptidesSignificant reduction in cell death with treatment
Antioxidant MechanismsEnhanced protective effects against oxidative damage

Case Study 1: Neuroprotective Efficacy

In a controlled study involving rat models, administration of a similar oxadiazole derivative resulted in a marked decrease in neuroinflammation markers and improved cognitive function metrics post-exposure to amyloid-beta peptides. This study highlights the potential for therapeutic applications of such compounds in treating Alzheimer's disease.

Case Study 2: Antioxidant Activity Assessment

A comparative analysis was conducted on various oxadiazole derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds compared to control groups, underscoring their potential as effective antioxidants.

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